molecular formula C9H8FN3 B1336680 3-fluoro-4-(1H-imidazol-1-yl)aniline CAS No. 190200-19-2

3-fluoro-4-(1H-imidazol-1-yl)aniline

Cat. No.: B1336680
CAS No.: 190200-19-2
M. Wt: 177.18 g/mol
InChI Key: FWEVZRRTTOEITN-UHFFFAOYSA-N
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Description

3-fluoro-4-(1H-imidazol-1-yl)aniline is a chemical compound with the molecular formula C9H8FN3 and a molecular weight of 177.18 g/mol It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the third position and an imidazole ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(1H-imidazol-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of 3-fluoroaniline with imidazole under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. For instance, the use of a palladium catalyst in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The choice of catalysts, solvents, and reaction conditions would be tailored to ensure scalability and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the aniline moiety.

    Substitution: The fluorine atom or the imidazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-fluoro-4-(1H-imidazol-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-4-(1H-imidazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or other active sites in proteins, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-(1H-imidazol-1-yl)aniline is unique due to the presence of both a fluorine atom and an imidazole ring on the aniline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom can enhance the compound’s stability and bioavailability, while the imidazole ring provides a versatile site for chemical modifications and interactions with biological targets .

Properties

IUPAC Name

3-fluoro-4-imidazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEVZRRTTOEITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190200-19-2
Record name 3-fluoro-4-(1H-imidazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-(2-fluoro-4-nitrophenyl)-1H-imidazole (1.81 g, 8.74 mmol) and Pd—C (10%, 0.200 g) in MeOH (20 mL) (containing 10 drops of 6N HCl) was hydrogenated under balloon H2 overnight. The mixture was filtered through celite. The filtrate was concentrated in vacuo. The residue was dried on vacuum to give 3-fluoro-4-(1H-imidazol-1-yl)benzenamine as a solid (1.37 g). MS 178.3 (M+H)
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
catalyst
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

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